molecular formula C14H14N2O B14713178 N-Phenyl-3-(pyridin-4-yl)propanamide CAS No. 20745-54-4

N-Phenyl-3-(pyridin-4-yl)propanamide

Cat. No.: B14713178
CAS No.: 20745-54-4
M. Wt: 226.27 g/mol
InChI Key: JTIZJUPRWVKKEM-UHFFFAOYSA-N
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Description

N-Phenyl-3-(pyridin-4-yl)propanamide is an organic compound that belongs to the class of amides It consists of a phenyl group attached to a propanamide backbone, with a pyridin-4-yl substituent on the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired amide. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step and acetic acid as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(pyridin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenyl-3-(pyridin-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-3-(pyridin-4-yl)propanamide is unique due to the presence of both phenyl and pyridin-4-yl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

20745-54-4

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-phenyl-3-pyridin-4-ylpropanamide

InChI

InChI=1S/C14H14N2O/c17-14(16-13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11H,6-7H2,(H,16,17)

InChI Key

JTIZJUPRWVKKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=NC=C2

Origin of Product

United States

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